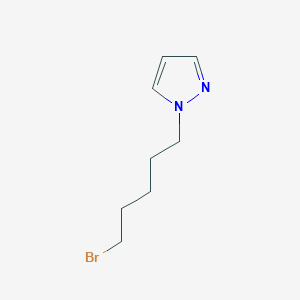

1-(5-Bromopentyl)-1h-pyrazole

Description

Structure

3D Structure

Properties

Molecular Formula |

C8H13BrN2 |

|---|---|

Molecular Weight |

217.11 g/mol |

IUPAC Name |

1-(5-bromopentyl)pyrazole |

InChI |

InChI=1S/C8H13BrN2/c9-5-2-1-3-7-11-8-4-6-10-11/h4,6,8H,1-3,5,7H2 |

InChI Key |

XVPWQXCALCUGRQ-UHFFFAOYSA-N |

Canonical SMILES |

C1=CN(N=C1)CCCCCBr |

Origin of Product |

United States |

Advanced Synthetic Methodologies for the Preparation of 1 5 Bromopentyl 1h Pyrazole

N-Alkylation Strategies for Regioselective Pyrazole (B372694) Functionalization

The key challenge in the synthesis of 1-substituted pyrazoles is controlling the regioselectivity of the N-alkylation. Asymmetrical pyrazoles have two distinct nitrogen atoms (N1 and N2), and alkylation can lead to a mixture of constitutional isomers. Strategies to achieve high regioselectivity often involve modulating steric and electronic factors, utilizing protecting groups, or employing specific catalytic systems. mdpi.comacs.org

The most direct route to 1-(5-bromopentyl)-1H-pyrazole involves the reaction of pyrazole with a suitable five-carbon electrophile containing a bromine atom. The use of 1,5-dibromopentane (B145557) is a common approach. In this reaction, pyrazole acts as a nucleophile, attacking one of the electrophilic carbon atoms of 1,5-dibromopentane. To prevent dialkylation, where a second pyrazole molecule reacts with the terminal bromine of the desired product, an excess of the alkylating agent is typically used. The reaction is generally performed in the presence of a base to deprotonate the pyrazole, thereby increasing its nucleophilicity. semanticscholar.orgvulcanchem.com

The yield and regioselectivity of the direct N-alkylation of pyrazole are highly dependent on the reaction conditions. The choice of base, solvent, and temperature can significantly influence the outcome, particularly the N1/N2 isomeric ratio. acs.orgnih.gov

Bases: A variety of bases can be employed to facilitate the deprotonation of the pyrazole N-H. Common choices include alkali metal carbonates such as potassium carbonate (K₂CO₃) and cesium carbonate (Cs₂CO₃), and strong bases like sodium hydride (NaH). The combination of K₂CO₃ in dimethyl sulfoxide (B87167) (DMSO) has been shown to be effective for the regioselective N1-arylation of 3-substituted pyrazoles. acs.org For N-alkylation, stronger bases may be required, but they can also lead to side reactions. The use of hindered organic bases like N,N-diisopropylethylamine (iPr₂NEt) can also be beneficial in specific contexts. acs.org

Solvent Systems: The solvent plays a crucial role in solvating the pyrazole anion and the counter-ion of the base, which affects the nucleophilicity of the pyrazole. Polar aprotic solvents such as dimethylformamide (DMF), dimethyl sulfoxide (DMSO), and acetonitrile (B52724) (MeCN) are frequently used. researchgate.net For instance, in the N-propargylation of a pyrrole (B145914) derivative, switching from acetone (B3395972) to DMF dramatically increased the yield from 10% to 87% when using K₂CO₃ as the base. researchgate.net

Temperature Profiles: The reaction temperature can influence both the reaction rate and the selectivity. Many N-alkylation reactions are initially performed at room temperature and may be gently heated to achieve a reasonable reaction rate. acs.orgresearchgate.net However, higher temperatures can sometimes decrease selectivity and promote the formation of byproducts. mdpi.com For instance, some acid-catalyzed alkylations are run at reflux, while many base-mediated reactions proceed efficiently at 25 °C. mdpi.comacs.org

The interplay of these factors is critical for optimizing the synthesis. Below is a table summarizing typical conditions used in related pyrazole N-alkylation reactions.

Table 1: Optimization of Reaction Conditions for Pyrazole N-Alkylation

| Electrophile | Base | Solvent | Temperature | Yield | N1:N2 Ratio | Reference |

|---|---|---|---|---|---|---|

| Benzyl Bromide | K₂CO₃ | DMSO | 25 °C | High | 10:1 | acs.org |

| Propargyl Bromide | K₂CO₃ | DMF | Room Temp. | 87% | N/A | researchgate.net |

| Various | iPr₂NEt | DMSO | 25 °C | >90% | >99.9:1 | acs.org |

| Phenethyl Trichloroacetimidate (B1259523) | CSA | 1,2-DCE | Reflux | 77% | N/A | mdpi.com |

To improve upon classical N-alkylation methods that may require harsh conditions or stoichiometric bases, various catalytic systems have been developed.

Acid Catalysis: Brønsted acids like camphorsulfonic acid (CSA) have been successfully used to catalyze the N-alkylation of pyrazoles with trichloroacetimidate electrophiles. mdpi.comsemanticscholar.org This method avoids the need for strong bases and often proceeds under milder conditions than traditional alkylations. Lewis acids such as magnesium bromide (MgBr₂) have also been shown to catalyze the highly regioselective N2-alkylation of 3-substituted pyrazoles with α-bromoacetates, demonstrating that catalytic systems can offer excellent control over regiochemistry. thieme-connect.com

Transition Metal and Inorganic Catalysis: Transition metals are also employed in pyrazole functionalization. While often used for C-H activation or cross-coupling, some methods for N-alkylation exist. nih.gov In a different approach, crystalline aluminosilicates or aluminophosphates have been used as catalysts for the gas-phase N-alkylation of pyrazoles with alcohols, providing a high-yield and clean conversion method suitable for industrial applications. google.com

Enzymatic Catalysis: Biocatalysis represents a modern frontier for selective synthesis. Engineered enzymes, such as methyltransferases, have been developed to perform highly regioselective N-alkylation of pyrazoles. nih.govthieme-connect.com In one system, a promiscuous halide methyltransferase generates a non-natural S-adenosyl-L-methionine (SAM) analogue from a haloalkane, and a second engineered enzyme transfers the alkyl group to the pyrazole with exceptional regioselectivity (>99%). nih.govresearchgate.net This approach offers an environmentally benign alternative with unparalleled control over the reaction outcome.

Multi-component reactions (MCRs), where three or more reactants combine in a single synthetic operation to form a product, offer a highly efficient strategy for constructing complex molecules like N-substituted pyrazoles. rsc.org These reactions build the pyrazole core and install the N-substituent simultaneously, bypassing the need for a separate N-alkylation step.

A classic approach to pyrazole synthesis is the Knorr synthesis, involving the condensation of a hydrazine (B178648) with a 1,3-dicarbonyl compound. beilstein-journals.org MCR variants can generate the 1,3-dicarbonyl intermediate in situ. For N-substitution, a substituted hydrazine (e.g., (5-bromopentyl)hydrazine) would be required. However, such reagents can be unstable or difficult to access.

More advanced MCRs can construct N-substituted pyrazoles from simpler starting materials. For example, a three-component reaction of an enaminone, benzaldehyde, and hydrazine dihydrochloride (B599025) in water has been developed for pyrazole synthesis. longdom.org Another innovative method involves the oxidative coupling of alkynes, nitriles, and titanium imido complexes to form multisubstituted pyrazoles, avoiding the direct use of hydrazine. acs.org While these specific examples may not directly yield the bromopentyl substituent, the principles can be adapted. A hypothetical three-component reaction for a precursor could involve a substituted hydrazine, an appropriate β-ketoester, and an aldehyde. mdpi.com

To overcome the challenges of regioselectivity and reactivity, chemists have explored alternative electrophilic precursors and the use of protecting groups.

Novel Precursors: Instead of alkyl halides, other electrophiles can offer different reactivity profiles. As mentioned, O-alkyl trichloroacetimidates have emerged as effective precursors for N-alkylation under Brønsted acid catalysis, providing a valuable alternative to methods requiring strong bases or high temperatures. mdpi.comresearchgate.net Another strategy employs N-alkylated tosylhydrazones, which can react with terminal alkynes to produce 1,3,5-trisubstituted pyrazoles with complete regioselectivity. organic-chemistry.orgorganic-chemistry.org

Protecting Group Strategies: The use of a removable protecting group is a powerful strategy to direct functionalization. The 2-(trimethylsilyl)ethoxymethyl (SEM) group has been effectively used to control regioselectivity in the synthesis of complex arylated pyrazoles. nih.govnih.gov A synthesis could involve protecting the N1 position of pyrazole with a SEM group. A subsequent reaction could introduce the desired pentyl chain at a different position, followed by deprotection. More relevant to the target compound, a "SEM switch" strategy has been developed where the SEM group can be transposed from one nitrogen to the other. nih.govnih.gov This allows for sequential functionalization of the pyrazole ring with complete regiocontrol. For the synthesis of this compound, one could first protect the pyrazole, perform another desired transformation, and then selectively deprotect and alkylate the N1 position, ensuring high regiochemical purity.

Direct Alkylation of 1H-Pyrazole with 1,5-Dibromopentane or Related Bromopentyl Electrophiles

Selective Bromination Techniques for the Terminal Pentyl Chain Position

While using 1,5-dibromopentane as the alkylating agent directly installs the bromoalkyl chain, the outline topic suggests an alternative scenario where a pentyl group is already attached to the pyrazole, and a terminal bromination is required. This could start from 1-pentyl-1H-pyrazole or a precursor like 1-(5-hydroxypentyl)-1H-pyrazole.

Direct C-H bromination of an unactivated alkyl chain is challenging due to the similar reactivity of secondary and primary C-H bonds. Free-radical halogenation with reagents like N-bromosuccinimide (NBS) typically shows a preference for the most substituted carbon (tertiary > secondary > primary). libretexts.org Therefore, direct bromination of 1-pentyl-1H-pyrazole would likely yield a mixture of isomers, with bromination at C2, C3, or C4 of the pentyl chain being significant. However, specific photocatalytic methods have been developed for terminal-selective functionalization of alkyl chains, which could potentially be applied. core.ac.ukscilit.com

A more reliable and common strategy involves the functionalization of a precursor molecule. The most practical approach is the conversion of a terminal alcohol to a bromide. The synthesis would start with the N-alkylation of pyrazole with a molecule like 5-bromo-1-pentanol or a protected version thereof. If 1-(5-hydroxypentyl)-1H-pyrazole is synthesized, the terminal hydroxyl group can be selectively converted to a bromide using standard reagents such as:

Phosphorus tribromide (PBr₃)

Carbon tetrabromide (CBr₄) and triphenylphosphine (B44618) (PPh₃) (the Appel reaction)

Thionyl bromide (SOBr₂)

These methods are highly efficient for converting primary alcohols to the corresponding alkyl bromides with minimal side reactions on the pyrazole ring, assuming appropriate reaction conditions are chosen. Photocatalytic methods using reagents like diethyl bromomalonate in the presence of a suitable photocatalyst have also been reported for the decarboxylative halogenation of alkyl carboxylic acids, representing another potential, albeit more complex, route from a 1-(5-carboxypentyl)-1H-pyrazole precursor. mdpi.com

Post-Synthetic Bromination of 1-Pentyl-1H-Pyrazole Derivatives

An alternative strategy to the direct alkylation with a bromo-functionalized chain involves the post-synthetic modification of a pre-existing 1-pentyl-1H-pyrazole derivative. This two-step approach first introduces a pentyl chain with a modifiable functional group, typically a hydroxyl group, which is subsequently converted to the target bromide.

The initial step involves the N-alkylation of pyrazole with a bifunctional reagent like 5-chloro-1-pentanol (B147386) or 5-bromo-1-pentanol. This reaction is typically carried out in the presence of a base such as potassium carbonate (K₂CO₃) in a polar aprotic solvent like dimethylformamide (DMF) to yield 1-(5-hydroxypentyl)-1H-pyrazole.

In the second step, the terminal hydroxyl group of the resulting alcohol is converted to a bromide. This transformation is a standard procedure in organic synthesis and can be achieved using various brominating agents. Common reagents for this conversion include phosphorus tribromide (PBr₃), thionyl bromide (SOBr₂), or a combination of carbon tetrabromide (CBr₄) and triphenylphosphine (PPh₃) via the Appel reaction. The choice of reagent depends on the desired reaction conditions and the presence of other sensitive functional groups in the molecule. This method offers flexibility, as the intermediate alcohol is often a versatile precursor for introducing other functionalities beyond bromine.

Table 1: Example Reagents for Post-Synthetic Bromination of an N-(5-hydroxypentyl) Precursor

| Reagent | Typical Conditions | Byproducts |

| Phosphorus Tribromide (PBr₃) | Cooled (e.g., 0 °C), often neat or in a non-protic solvent like ether. | Phosphorous acid (H₃PO₃) |

| Carbon Tetrabromide/Triphenylphosphine (CBr₄/PPh₃) | Anhydrous aprotic solvent (e.g., CH₂Cl₂, CH₃CN). | Bromoform (CHBr₃), Triphenylphosphine oxide (Ph₃PO) |

| Thionyl Bromide (SOBr₂) | Often with a base like pyridine (B92270) to neutralize the generated acid. | Sulfur dioxide (SO₂), Hydrogen bromide (HBr) |

Green Chemistry Principles in the Synthesis of this compound

Modern synthetic chemistry places increasing emphasis on "green" principles, which aim to reduce waste, minimize energy consumption, and use less hazardous materials. These principles are being actively applied to the synthesis of N-alkylpyrazoles.

Solvent-Free Alkylation Protocols

A significant advancement in the green synthesis of N-alkylpyrazoles is the development of solvent-free alkylation protocols. researchgate.net Traditional methods often rely on polar aprotic solvents like DMF or acetonitrile, which can be difficult to remove and pose environmental concerns. Solvent-free approaches eliminate this issue entirely.

One of the most effective solvent-free methods is phase-transfer catalysis (PTC). researchgate.net In this technique, the reaction between the pyrazole salt (aqueous or solid phase) and the alkylating agent (organic phase, e.g., liquid 1,5-dibromopentane) is facilitated by a phase-transfer catalyst, such as a quaternary ammonium (B1175870) salt or a crown ether like 18-crown-6. The catalyst transports the pyrazolate anion into the organic phase, where it can react. This method provides high yields of N-alkylpyrazoles without the need for a bulk solvent. researchgate.net

Another solvent-free technique involves the use of microwave irradiation. scispace.com Microwave-assisted synthesis can dramatically reduce reaction times and energy consumption compared to conventional heating, often leading to cleaner reactions with higher yields. scispace.com

Table 3: Comparison of Conventional vs. Solvent-Free N-Alkylation Approaches

| Method | Solvent | Catalyst | Heating | Key Advantages | Citation |

| Conventional | DMF, Acetonitrile | Base (e.g., K₂CO₃, NaH) | Conventional (Reflux) | Well-established, versatile | mdpi.com |

| Phase-Transfer Catalysis | None (or minimal) | PTC (e.g., 18-crown-6) & Base | Conventional or Microwave | High yields, no bulk solvent, mild conditions | researchgate.net |

| Microwave-Assisted | None (neat reagents) | Base (often on solid support) | Microwave | Drastically reduced reaction times, energy efficient | scispace.com |

Utilization of Sustainable Catalytic Systems

The development of sustainable catalytic systems is a cornerstone of green chemistry. For pyrazole synthesis and alkylation, this involves using catalysts that are non-toxic, derived from renewable resources, or can be easily recovered and reused.

Recyclable Heterogeneous Catalysts: Solid acid catalysts like Amberlyst-70, an ion-exchange resin, have proven effective for the synthesis of pyrazole rings in aqueous media. tandfonline.com The key advantage of such heterogeneous catalysts is the ease of separation from the reaction mixture by simple filtration, allowing them to be recovered and reused for multiple cycles without significant loss of activity. tandfonline.comscirp.org Similarly, nano-ZnO has been demonstrated as an eco-friendly, reusable catalyst for pyrazole synthesis in water, offering high yields and short reaction times. researchgate.net These principles can be extended to the N-alkylation step, using solid-supported bases to facilitate the reaction.

Phase-Transfer Catalysts and Ionic Liquids: As mentioned, phase-transfer catalysis is a highly efficient method. acs.org The catalysts are used in small quantities and can often be recycled. Ionic liquids (ILs) have also emerged as sustainable alternatives, functioning as both the solvent and catalyst. scirp.org Their negligible vapor pressure reduces air pollution, and many ILs can be recycled, making them a greener choice compared to volatile organic solvents. scirp.org For instance, silica-grafted ionic liquids have been used as recyclable heterogeneous catalysts for pyrazole synthesis under solvent-free conditions. scirp.org

These sustainable systems not only reduce the environmental impact of producing compounds like this compound but also often lead to more efficient and cost-effective manufacturing processes.

Elucidation of Chemical Reactivity and Transformational Pathways of 1 5 Bromopentyl 1h Pyrazole

Nucleophilic Substitution Reactions at the Terminal Bromine Center

The presence of a terminal bromine atom on the pentyl chain makes 1-(5-Bromopentyl)-1H-pyrazole a suitable substrate for various nucleophilic substitution reactions. These transformations are fundamental to elongating the carbon chain or introducing new functional groups.

Kinetics and Thermodynamics of Intermolecular Nucleophilic Displacements

While specific kinetic and thermodynamic data for this compound are not extensively documented in publicly available literature, the reactivity of the terminal primary bromide is expected to follow general principles of S_N2 reactions. The reaction rate is influenced by the nucleophile's strength, solvent polarity, and temperature. The pyrazole (B372694) moiety, being relatively distant from the reaction center, is expected to exert minimal steric hindrance and only a modest electronic effect on the substitution process.

Table 1: Representative Intermolecular Nucleophilic Substitution Reactions

| Nucleophile | Reagent Example | Product Type | Typical Conditions |

|---|---|---|---|

| Azide (B81097) | Sodium Azide (NaN₃) | 1-(5-Azidopentyl)-1H-pyrazole | DMF, 60-80 °C |

| Cyanide | Sodium Cyanide (NaCN) | 6-(1H-Pyrazol-1-yl)hexanenitrile | DMSO, 90 °C |

| Hydroxide (B78521) | Sodium Hydroxide (NaOH) | 5-(1H-Pyrazol-1-yl)pentan-1-ol | H₂O/THF, Reflux |

| Amines | Ammonia (B1221849), Primary/Secondary Amines | N-substituted 5-(1H-Pyrazol-1-yl)pentan-1-amine | EtOH, Sealed tube, 100 °C |

Note: The conditions presented are generalized from standard procedures for primary alkyl bromides and may require optimization for this specific substrate.

Intramolecular Cyclization Reactions Directed by the Bromine Moiety (e.g., Pyrazole-Annulated Ring Systems)

The five-carbon linker between the pyrazole nitrogen and the terminal bromine is ideally suited for intramolecular cyclization, leading to the formation of six-membered rings. This strategy is a powerful method for constructing pyrazole-annulated heterocyclic systems, such as pyrazolo[1,5-a]piperidines. The reaction typically proceeds via an initial N-alkylation of a suitable nucleophile, which then attacks the terminal bromine in an intramolecular fashion.

A common synthetic route involves the reaction of 5-aminopyrazoles with precursors that can form the pentyl bromide chain, followed by cyclization. For instance, the cyclocondensation of β-enaminones with 5-aminopyrazoles is a known method to construct the core pyrazolo[1,5-a]pyrimidine (B1248293) scaffold, which can be further modified. researchgate.netresearchgate.net While direct cyclization of this compound itself is less common, its derivatives are key intermediates. For example, treatment with a base can induce cyclization to form a piperidine (B6355638) ring fused to the pyrazole.

Palladium-Catalyzed Cross-Coupling Reactions Involving the Bromine (e.g., Negishi, Suzuki, Sonogashira Analogues)

Palladium-catalyzed cross-coupling reactions are a cornerstone of modern organic synthesis for forming carbon-carbon and carbon-heteroatom bonds. nih.gov While these reactions traditionally employ aryl or vinyl halides, the use of alkyl halides like this compound is also feasible, though it can be more challenging due to issues like β-hydride elimination.

Negishi Coupling : This reaction involves the coupling of an organozinc compound with an organic halide. organic-chemistry.org The C(sp³)-Br bond of this compound can react with arylzinc or alkylzinc reagents in the presence of a palladium catalyst, such as one derived from acenaphthoimidazolylidene complexes, which have shown high activity for such couplings. organic-chemistry.orgorgsyn.org This method is effective for creating a new carbon-carbon bond at the end of the pentyl chain.

Suzuki Coupling : The Suzuki reaction pairs an organoboron compound with an organic halide. researchgate.netnih.gov While less common for unactivated alkyl bromides, advancements in catalyst design, including the use of specific phosphine (B1218219) ligands, have expanded the scope to include C(sp³)-halides. This allows for the introduction of various aryl and heteroaryl groups.

Sonogashira Coupling : This reaction forms a C-C bond between a terminal alkyne and an aryl or vinyl halide. wikipedia.org The direct Sonogashira coupling of a terminal alkyne with an alkyl bromide like this compound is challenging. However, a two-step sequence, involving conversion of the bromide to an iodide or a different leaving group, or using modified conditions with both copper and palladium catalysts, can facilitate the formation of the desired alkynylated product. researchgate.netnih.govresearchgate.netnih.gov

Reactivity of the Pyrazole Heterocyclic System

The pyrazole ring in this compound is an aromatic heterocycle and exhibits its own characteristic reactivity, distinct from the alkyl bromide portion of the molecule.

Electrophilic Aromatic Substitution (EAS) on the Pyrazole Ring (e.g., C-4 Functionalization)

The pyrazole ring can undergo electrophilic aromatic substitution (EAS). masterorganicchemistry.comxmu.edu.cnlibretexts.org Due to the electronic nature of the two nitrogen atoms, the C-4 position is the most electron-rich and, therefore, the most susceptible to electrophilic attack. The N-1 alkyl substituent generally does not alter this regiochemical preference.

Table 2: Common Electrophilic Aromatic Substitution Reactions on the Pyrazole Ring

| Reaction | Electrophile Source | Product |

|---|---|---|

| Bromination | Br₂ in Acetic Acid or NBS | 1-(5-Bromopentyl)-4-bromo-1H-pyrazole |

| Nitration | HNO₃ / H₂SO₄ | 1-(5-Bromopentyl)-4-nitro-1H-pyrazole |

| Sulfonation | Fuming H₂SO₄ | This compound-4-sulfonic acid |

| Friedel-Crafts Acylation | Acyl chloride / AlCl₃ | 1-(5-Bromopentyl)-4-acyl-1H-pyrazole |

Note: Friedel-Crafts reactions on pyrazoles can be low-yielding due to the basicity of the nitrogen atoms, which can coordinate to the Lewis acid catalyst.

Recent methodologies have also explored hypervalent iodine-mediated electrophilic thiocyanation and selenocyanation as a means to functionalize the C-4 position of pyrazole rings under mild conditions. beilstein-journals.org

Metalation and Lithiation Pathways on the Pyrazole Ring for Further Derivatization

Directed ortho-metalation, particularly lithiation, is a powerful tool for the regioselective functionalization of aromatic and heteroaromatic rings. rsc.org For N-substituted pyrazoles, deprotonation typically occurs at the C-5 position, which is adjacent to the substituted nitrogen and is the most acidic proton on the ring.

The treatment of this compound with a strong base, such as n-butyllithium (n-BuLi) or lithium diisopropylamide (LDA), at low temperatures would likely result in the formation of 1-(5-Bromopentyl)-1H-pyrazol-5-yllithium. This lithiated intermediate is a potent nucleophile and can react with a variety of electrophiles to introduce a wide range of substituents at the C-5 position.

Table 3: Derivatization via C-5 Lithiation

| Electrophile | Reagent Example | Functional Group Introduced |

|---|---|---|

| Carbon Dioxide | CO₂ (dry ice) | Carboxylic Acid (-COOH) |

| Aldehydes/Ketones | RCHO / RCOR' | Hydroxyalkyl (-CH(OH)R) |

| Alkyl Halides | R'-X | Alkyl (-R') |

| Silyl Halides | Me₃SiCl | Trimethylsilyl (-SiMe₃) |

| Borates | B(OMe)₃ | Boronic Ester (-B(OR)₂) |

Oxidative and Reductive Transformations of the Pyrazole Core

The pyrazole ring is an electron-rich aromatic heterocycle, which generally imparts a high degree of stability, making it resistant to both oxidation and reduction under mild conditions. However, under more forcing conditions or with specific reagents, transformations of the pyrazole core can be achieved.

Oxidative Transformations: The pyrazole nucleus is notably stable towards common oxidizing agents. Strong oxidants like potassium permanganate (B83412) (KMnO₄) under neutral or alkaline conditions, which readily cleave alkene and alkyne functionalities, typically leave the pyrazole ring intact. Instead, oxidation is more likely to occur at the alkyl side-chain, particularly at positions activated by the ring or other functional groups. In the case of this compound, the primary alkyl chain is not significantly activated by the pyrazole ring, and thus, oxidation of the chain would require harsh conditions, likely leading to a complex mixture of products.

Direct oxidation of the pyrazole ring itself is uncommon and often results in degradation of the ring system. However, specific oxidative processes targeting the pyrazole ring have been developed, often leading to the formation of pyrazolones or ring-opened products, though these are not general transformations.

Reductive Transformations: The aromaticity of the pyrazole ring also renders it resistant to reduction. While catalytic hydrogenation is a common method for reducing aromatic systems, the pyrazole ring is typically stable to these conditions unless forcing conditions or highly active catalysts are employed. For instance, reduction of the pyrazole ring to a pyrazoline or a fully saturated pyrazolidine (B1218672) often requires high pressures of hydrogen gas and potent catalysts such as rhodium on carbon or platinum oxide.

A summary of potential reductive conditions for the pyrazole core of this compound is presented in Table 1.

| Reagents and Conditions | Potential Product(s) | Notes |

|---|---|---|

| H₂, Pd/C, rt, 1 atm | No reaction on pyrazole ring | Standard conditions for many reductions; pyrazole ring is unreactive. |

| H₂, Rh/C, high pressure, elevated temp. | 1-(5-Bromopentyl)pyrazolidine | Forcing conditions required for full saturation of the pyrazole ring. |

| Na, liquid NH₃, EtOH | Potential for partial reduction (Birch reduction) | The outcome is highly dependent on substrate and conditions; may lead to a mixture of products. |

Formation of Organometallic Intermediates from the Chemical Compound (e.g., Grignard, Organolithium Reagents)

The presence of a terminal bromine atom on the pentyl chain of this compound makes this position a prime site for the formation of organometallic intermediates. These reagents are powerful nucleophiles and synthons for the introduction of the pyrazolylpentyl moiety onto other molecules.

Grignard Reagent Formation: The reaction of this compound with magnesium metal in an ethereal solvent, such as diethyl ether or tetrahydrofuran (B95107) (THF), is expected to yield the corresponding Grignard reagent, (1-(5-pyrazol-1-yl)pentyl)magnesium bromide. byjus.comwikipedia.org The formation of Grignard reagents is a surface reaction that is often initiated by the addition of a small amount of iodine or 1,2-dibromoethane (B42909) to activate the magnesium surface. wikipedia.org A crucial consideration in this synthesis is the potential for the Grignard reagent to react with any acidic protons present in the system. The pyrazole ring itself has a weakly acidic N-H proton in its unsubstituted form; however, in this compound, the nitrogen is alkylated, thus precluding this side reaction. The C-H protons on the pyrazole ring are generally not acidic enough to be deprotonated by a Grignard reagent.

Organolithium Reagent Formation: The corresponding organolithium reagent can be prepared by treating this compound with two equivalents of lithium metal in a non-polar solvent like hexane (B92381) or pentane. saylor.orgwikipedia.org Organolithium reagents are generally more reactive and more basic than their Grignard counterparts. libretexts.org This enhanced reactivity can be advantageous in subsequent reactions but also necessitates stricter anhydrous and inert atmosphere conditions during their preparation and handling. libretexts.org

An alternative method for the preparation of the organolithium reagent is through lithium-halogen exchange, which involves the reaction of this compound with a commercially available organolithium reagent, such as n-butyllithium or tert-butyllithium, at low temperatures. saylor.orgwikipedia.org This method is often faster and can be more tolerant of other functional groups compared to direct reaction with lithium metal. saylor.org

Table 2 summarizes the conditions for the formation of these key organometallic intermediates.

| Organometallic Reagent | Reagents and Conditions | Expected Product | Key Considerations |

|---|---|---|---|

| Grignard Reagent | Mg, THF or Et₂O, reflux | (1-(5-Pyrazol-1-yl)pentyl)magnesium bromide | Requires anhydrous conditions; activation of Mg may be necessary. wikipedia.org |

| Organolithium Reagent (Direct) | Li, hexane or pentane, rt | 1-(5-Lithiomethyl)-1H-pyrazole | Highly reactive; requires strict inert atmosphere. saylor.org |

| Organolithium Reagent (Exchange) | n-BuLi or t-BuLi, THF, low temp. (-78 °C) | 1-(5-Lithiomethyl)-1H-pyrazole | Rapid reaction; useful for substrates with sensitive functional groups. saylor.orgwikipedia.org |

The formation of these organometallic intermediates from this compound opens up a vast array of synthetic possibilities, allowing for the introduction of the pyrazolylpentyl group into a wide range of organic molecules through reactions with electrophiles such as aldehydes, ketones, esters, and nitriles.

Derivatization Strategies and Analogue Development Stemming from 1 5 Bromopentyl 1h Pyrazole

Synthesis of Pyrazole-Containing Amine, Amide, and Nitrile Derivatives

The conversion of the terminal bromide of 1-(5-bromopentyl)-1H-pyrazole into nitrogen-containing functional groups like amines, amides, and nitriles is a fundamental step in the synthesis of many biologically active compounds. These transformations typically proceed via nucleophilic substitution.

Amine Derivatives: The primary amine, 1-(5-aminopentyl)-1H-pyrazole, is a key building block for further functionalization. A common and efficient method for its preparation involves a two-step sequence starting with the reaction of this compound with sodium azide (B81097) (NaN₃) in a polar aprotic solvent such as dimethylformamide (DMF). The resulting 1-(5-azidopentyl)-1H-pyrazole can then be reduced to the target amine via several methods, including catalytic hydrogenation (e.g., using H₂ gas with a palladium-on-carbon catalyst) or by treatment with reducing agents like lithium aluminum hydride (LiAlH₄) or triphenylphosphine (B44618) (Staudinger reduction). Direct substitution with ammonia (B1221849) is also possible but can lead to mixtures of primary, secondary, and tertiary amines. A more controlled method is the Gabriel synthesis, involving reaction with potassium phthalimide (B116566) followed by hydrazinolysis.

Amide Derivatives: Amide functionalities can be introduced by first synthesizing the corresponding amine, 1-(5-aminopentyl)-1H-pyrazole, and then coupling it with a carboxylic acid, acyl chloride, or anhydride. The coupling with a carboxylic acid is typically mediated by a peptide coupling agent such as dicyclohexylcarbodiimide (B1669883) (DCC) or 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC).

Nitrile Derivatives: The nitrile analogue, 6-(1H-pyrazol-1-yl)hexanenitrile, is readily synthesized by reacting this compound with a cyanide salt, most commonly sodium cyanide (NaCN) or potassium cyanide (KCN). The reaction is typically carried out in a polar aprotic solvent like DMSO or DMF to facilitate the SN2 displacement of the bromide ion. The resulting nitrile is a valuable intermediate that can be hydrolyzed to a carboxylic acid or reduced to a primary amine. For instance, the synthesis of a tetrazole from a related pyrazole (B372694) nitrile has been demonstrated using sodium azide, highlighting the utility of the nitrile functional group ossila.com.

Table 1: Synthesis of Pyrazole-Containing Nitrogen Derivatives

| Derivative Type | Synthetic Strategy | Common Reagents | Expected Product |

|---|

| Amine | Azide substitution followed by reduction | 1. NaN₃, DMF 2. H₂, Pd/C or LiAlH₄ | 1-(5-Aminopentyl)-1H-pyrazole | | Amide | Acylation of the corresponding amine | Carboxylic acid, EDC, HOBt | N-(5-(1H-Pyrazol-1-yl)pentyl)amide | | Nitrile | Cyanide substitution | NaCN or KCN, DMSO | 6-(1H-Pyrazol-1-yl)hexanenitrile |

Preparation of Pyrazole-Functionalized Ether, Ester, and Alcohol Derivatives

The bromopentyl group can also be converted into various oxygen-containing functionalities, which can serve as key handles for constructing more complex molecules.

Alcohol Derivatives: The terminal alcohol, 5-(1H-pyrazol-1-yl)pentan-1-ol, can be prepared by the hydrolysis of this compound. This is typically achieved by reacting the bromide with a hydroxide (B78521) source, such as aqueous sodium hydroxide or potassium hydroxide, often in a solvent mixture that can solubilize the organic substrate. The reaction proceeds via an SN2 mechanism, leading to the inversion of configuration if a chiral center were present. The synthesis of the related compound 5-bromopentan-1-ol (B46803) is well-established chemicalbook.com.

Ether Derivatives: The Williamson ether synthesis is the most common method for preparing ether derivatives from this compound. francis-press.commasterorganicchemistry.comlibretexts.orgyoutube.com This reaction involves treating an alcohol or a phenol (B47542) with a strong base, such as sodium hydride (NaH), to form a nucleophilic alkoxide or phenoxide, which then displaces the bromide from the pyrazole derivative. This method is highly versatile for creating a wide range of dialkyl or alkyl-aryl ethers.

Ester Derivatives: Ester analogues can be synthesized by reacting this compound with a carboxylate salt (e.g., sodium acetate). The carboxylate anion acts as a nucleophile to displace the bromide ion. Alternatively, the alcohol derivative, 5-(1H-pyrazol-1-yl)pentan-1-ol, can be esterified using standard methods, such as reaction with an acyl chloride or a carboxylic acid under Fischer esterification conditions or in the presence of a coupling agent like DCC.

Table 2: Synthesis of Pyrazole-Functionalized Oxygen Derivatives

| Derivative Type | Synthetic Strategy | Common Reagents | Expected Product |

|---|---|---|---|

| Alcohol | Hydrolysis | NaOH (aq) or KOH (aq) | 5-(1H-Pyrazol-1-yl)pentan-1-ol |

| Ether | Williamson Ether Synthesis | ROH, NaH, THF | 1-(5-Alkoxypentyl)-1H-pyrazole |

| Ester | Carboxylate substitution | RCOONa, DMF | 5-(1H-Pyrazol-1-yl)pentyl acetate |

Development of Pyrazole-Alkyl-Sulfur and Pyrazole-Alkyl-Phosphorus Analogues

Introducing sulfur or phosphorus atoms into the alkyl chain provides access to analogues with distinct physicochemical properties, which can be valuable in materials science and medicinal chemistry.

Pyrazole-Alkyl-Sulfur Analogues: Thioether (sulfide) derivatives are commonly prepared by reacting this compound with a thiol (R-SH) in the presence of a base. The base deprotonates the thiol to form a highly nucleophilic thiolate anion (RS⁻), which readily displaces the bromide. Alternatively, reaction with sodium thiocyanate (B1210189) (NaSCN) yields 1-(5-thiocyanatopentyl)-1H-pyrazole, which can be further transformed into other sulfur-containing groups. Research on related pyrazolyl-thiazole derivatives shows the importance of sulfur-containing heterocycles linked to a pyrazole core nih.gov.

Pyrazole-Alkyl-Phosphorus Analogues: The Michaelis-Arbuzov reaction is the primary method for synthesizing phosphonate (B1237965) esters from alkyl halides. organic-chemistry.orgwikipedia.orgmdpi.com In this reaction, this compound is heated with a trialkyl phosphite, such as triethyl phosphite. The reaction proceeds through a phosphonium (B103445) salt intermediate, which then undergoes dealkylation by the bromide ion to yield the diethyl 5-(1H-pyrazol-1-yl)pentylphosphonate. These phosphonates are important intermediates, for example, in the Horner-Wadsworth-Emmons reaction for alkene synthesis.

Table 3: Synthesis of Pyrazole-Alkyl-Sulfur and -Phosphorus Analogues

| Derivative Type | Synthetic Strategy | Common Reagents | Expected Product |

|---|---|---|---|

| Thioether | Thiolate substitution | R-SH, Base (e.g., NaH) | 1-(5-(Alkylthio)pentyl)-1H-pyrazole |

| Phosphonate | Michaelis-Arbuzov Reaction | P(OEt)₃, heat | Diethyl 5-(1H-pyrazol-1-yl)pentylphosphonate |

Construction of Multifunctional Hybrid Molecules Incorporating the Pyrazole-Bromopentyl Framework

The this compound scaffold is an ideal linker for the construction of hybrid molecules, where two or more distinct pharmacophores or functional moieties are tethered together. This strategy is widely employed in drug discovery to develop multifunctional agents that can interact with multiple biological targets. unimi.it

The five-carbon chain provides flexibility, allowing the attached molecular fragments to adopt optimal orientations for binding to their respective targets. The synthesis of these hybrids typically involves the nucleophilic substitution of the bromide by a nucleophilic group present on the second molecule of interest (e.g., a phenol, amine, or thiol).

For example, a strategy analogous to the synthesis of ciprofloxacin-indole hybrids could be applied, where the secondary amine of a complex molecule like ciprofloxacin (B1669076) displaces the bromide on the pyrazole-pentyl linker. mdpi.com Similarly, various heterocyclic systems, such as other pyrazoles, chalcones, or fused systems like quinazolines, can be attached to the pentyl chain to explore new chemical space and biological activities. nih.govrsc.org This approach has been used to create novel anticancer, antimicrobial, and anti-inflammatory agents.

Table 4: Examples of Hybridization Strategies

| Hybrid Class | Linking Reaction | Example of Attached Moiety | Potential Application |

|---|---|---|---|

| Pyrazole-Fluoroquinolone | N-Alkylation | Ciprofloxacin | Antimicrobial |

| Pyrazole-Indole | N- or O-Alkylation | Indole derivative | Anticancer, Antimicrobial mdpi.com |

| Bis-Heterocycle | N-, O-, or S-Alkylation | Thiazole, Oxazole, Pyridine (B92270) | Various therapeutic areas nih.gov |

| Pyrazole-Natural Product | Linkage via suitable functional group | Curcumin analogue | Anticancer nih.gov |

Applications of 1 5 Bromopentyl 1h Pyrazole As a Versatile Synthetic Building Block

Precursor in the Rational Design and Synthesis of Complex Heterocyclic Systems

The unique combination of a pyrazole (B372694) nucleus and a five-carbon alkyl bromide chain in 1-(5-bromopentyl)-1H-pyrazole makes it an ideal starting material for the construction of more complex heterocyclic architectures. The pyrazole ring can participate in various reactions, while the bromopentyl group serves as a handle for intramolecular cyclizations and the introduction of other functionalities.

Annulation reactions involving the bromopentyl chain of this compound can lead to the formation of novel fused pyrazole systems. A plausible synthetic strategy involves the intramolecular cyclization of a suitably functionalized pyrazole derivative. For instance, the bromo-pentyl group can be converted to an amino group, which can then react with a functional group on the pyrazole ring or an adjacent substituent to form a new ring.

A general approach to synthesizing fused pyrazolo[1,5-a]piperidine derivatives could be envisioned starting from this compound. The initial step would involve the functionalization of the pyrazole ring, for example, by introducing an amino group at the C5 position. Subsequent intramolecular N-alkylation would lead to the formation of the fused piperidine (B6355638) ring.

| Starting Material | Reagent(s) | Product | Reaction Type |

| 1-(5-Bromopentyl)-5-amino-1H-pyrazole | Base (e.g., NaH) | Tetrahydropyrazolo[1,5-a]piperidine | Intramolecular N-alkylation |

| This compound-5-carbaldehyde | 1. NH2OH·HCl, 2. Reducing agent | 1-(5-Bromopentyl)-5-(aminomethyl)-1H-pyrazole | Reductive amination |

| 1-(5-Bromopentyl)-5-(aminomethyl)-1H-pyrazole | Base (e.g., K2CO3) | Tetrahydropyrazolo[1,5-a]piperidine | Intramolecular N-alkylation |

This interactive data table showcases potential synthetic routes to fused pyrazole architectures.

While direct examples of annulation reactions with this compound are not extensively documented, the synthesis of related fused systems like pyrazolo[1,5-a]pyrimidines from 5-aminopyrazoles is a well-established field. benthamdirect.comnih.govresearchgate.netresearchgate.netias.ac.in These methodologies provide a strong basis for the development of similar strategies utilizing the inherent reactivity of the bromopentyl chain for ring closure.

The bifunctional nature of this compound also allows for its use as a scaffold in the synthesis of bridged and spirocyclic molecular frameworks.

For the construction of bridged systems, the pyrazole ring and the terminus of the pentyl chain can be functionalized to react with a separate difunctional reagent, thereby forming a bridge.

Spirocyclic pyrazoles are another class of compounds accessible from this compound. One potential approach involves the intramolecular cyclization of a derivative where the pyrazole ring is functionalized at the C4 position with a group capable of reacting with the bromopentyl chain. For example, a malonate group at C4 could be alkylated by the pendant chain to form a spirocyclic pyrazolone. The synthesis of spiropyrazolines through intramolecular cyclization has been reported, providing a proof of concept for such transformations. nih.gov

| Precursor | Reaction Condition | Product | Framework Type |

| 1-(5-Bromopentyl)-4-(diethyl malonate)-1H-pyrazole | Base (e.g., NaOEt) | Diethyl 1-azaspiro[5.4]decane-2,4-dione-7-pyrazole carboxylate | Spirocyclic |

| 1,1'-(Pentane-1,5-diyl)bis(1H-pyrazole) | Dihalide reagent | Bridged bis-pyrazole | Bridged |

This interactive data table illustrates the potential of this compound in creating complex molecular frameworks.

Utility in the Development of Linkers and Spacers for Macromolecular Conjugation

The this compound molecule is well-suited for application as a bifunctional linker or spacer in the field of macromolecular conjugation. nih.gov The pyrazole moiety can be functionalized to attach to one biomolecule, while the terminal bromide of the pentyl chain provides a reactive site for conjugation to a second molecule. The five-carbon chain offers a flexible spacer, which can be crucial for maintaining the biological activity of the conjugated macromolecules by minimizing steric hindrance.

For example, the pyrazole nitrogen could be part of a chelating ligand for a metal ion used in imaging or therapy, while the bromo-pentyl end could be converted to a maleimide (B117702) or an alkyne for click chemistry, allowing for covalent attachment to a protein or other biological target.

| Reactive Group 1 (from Pyrazole) | Reactive Group 2 (from Bromopentyl) | Spacer Length | Potential Application |

| N-H for further functionalization | -Br for nucleophilic substitution | ~7.5 Å | Bioconjugation |

| Functionalized pyrazole (e.g., with a carboxyl group) | -N3 (via substitution of Br) | ~7.5 Å | Click Chemistry |

| Pyrazole as a ligand | -SH (via substitution of Br) | ~7.5 Å | Protein conjugation |

This interactive data table outlines the characteristics of this compound as a linker.

Role in the Synthesis of Ligands for Coordination Chemistry and Organocatalysis

Pyrazole derivatives are widely used as ligands in coordination chemistry due to the ability of the nitrogen atoms to coordinate with metal ions. nih.gov The N-alkylation of pyrazole with a bromopentyl chain introduces a flexible arm that can be further functionalized with other donor groups, leading to the formation of polydentate ligands. For example, the terminal bromide can be substituted with amines, pyridines, or other coordinating moieties to create multidentate ligands capable of forming stable complexes with a variety of metals.

In the field of organocatalysis, chiral pyrazole derivatives have been employed as effective catalysts. nih.gov The this compound can serve as a scaffold for the synthesis of new organocatalysts. The pyrazole ring can act as a hydrogen bond donor or acceptor, while the pentyl chain can be used to introduce a chiral center or another catalytic functional group.

| Ligand/Catalyst Type | Synthetic Approach from this compound | Potential Application |

| Bidentate Ligand | Substitution of bromide with a pyridine (B92270) group | Coordination Chemistry |

| Tridentate Ligand | Substitution of bromide with a bis(2-pyridyl)methylamine group | Coordination Chemistry |

| Chiral Organocatalyst | Introduction of a chiral amine at the end of the pentyl chain | Asymmetric Synthesis |

This interactive data table details the potential roles in ligand and organocatalyst synthesis.

Intermediate in the Preparation of Scaffolds for Chemical Probes (Focus on Synthetic Routes, Not Biological Activity)

Chemical probes are essential tools for studying biological systems. The this compound scaffold can be utilized in the synthesis of such probes. The pyrazole core is a common motif in many biologically active molecules. nih.govbeilstein-journals.org The bromopentyl chain provides a reactive handle for the attachment of reporter groups (e.g., fluorophores, biotin) or other functionalities required for the probe's mechanism of action.

A synthetic route to a potential chemical probe could involve the functionalization of the pyrazole ring to impart specific binding properties, followed by the reaction of the terminal bromide with a reporter molecule. For instance, a Suzuki coupling at a halogenated position of the pyrazole ring could introduce an aryl group for specific protein recognition, and the subsequent substitution of the bromide would attach a fluorescent tag.

| Scaffold Feature | Synthetic Modification | Purpose in Chemical Probe |

| Pyrazole Ring | Arylation via Suzuki coupling | Target recognition |

| Bromopentyl Chain | Substitution with an azide (B81097) for click chemistry | Attachment of a reporter group |

| Bromopentyl Chain | Conversion to a thiol | Covalent modification of target protein |

This interactive data table highlights the synthetic utility for creating chemical probe scaffolds.

Computational and Theoretical Investigations of 1 5 Bromopentyl 1h Pyrazole and Its Transformations

Quantum Chemical Calculations for Molecular Geometry and Electronic Structure

Quantum chemical calculations are fundamental to predicting the molecular and electronic properties of 1-(5-Bromopentyl)-1H-pyrazole. These methods solve approximations of the Schrödinger equation to determine the molecule's preferred geometry, orbital energies, and charge distribution.

Density Functional Theory (DFT) is a widely used computational method that calculates the electronic structure of a molecule based on its electron density. researchgate.netnih.govnih.gov For this compound, DFT studies are primarily focused on determining its most stable conformation.

Since the nitrogen at the 1-position of the pyrazole (B372694) ring is substituted with the bromopentyl group, tautomerism is not a significant consideration for this specific molecule. The alkylation prevents the migration of a proton between the two nitrogen atoms, locking the molecule in the 1H-pyrazole form.

Table 1: Hypothetical DFT-Calculated Dihedral Angles for a Low-Energy Conformer of this compound

| Dihedral Angle | Atoms Involved | Calculated Angle (Degrees) |

| τ1 | N2-N1-C6-C7 | ~110° |

| τ2 | N1-C6-C7-C8 | ~180° (anti-periplanar) |

| τ3 | C6-C7-C8-C9 | ~180° (anti-periplanar) |

| τ4 | C7-C8-C9-C10 | ~180° (anti-periplanar) |

| τ5 | C8-C9-C10-Br | ~175° (anti-periplanar) |

Frontier Molecular Orbital (FMO) theory simplifies the prediction of chemical reactivity by focusing on the interactions between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) of the reacting species. wikipedia.orgyoutube.com The energy and localization of these orbitals are key indicators of a molecule's nucleophilic and electrophilic character. youtube.comacs.org

For this compound, the HOMO is expected to be localized primarily on the electron-rich π-system of the pyrazole ring. This indicates that the ring, particularly the N2 nitrogen and the carbon atoms, will act as the primary site for donating electrons in reactions with electrophiles.

Conversely, the LUMO is anticipated to be centered on the anti-bonding σ* orbital of the C-Br bond at the end of the pentyl chain. This low-energy unoccupied orbital makes the carbon atom attached to the bromine highly susceptible to attack by nucleophiles, facilitating reactions like nucleophilic substitution. The energy gap between the HOMO and LUMO is also a measure of the molecule's kinetic stability and chemical reactivity. researchgate.net

Table 2: Illustrative Frontier Molecular Orbital Properties for this compound

| Orbital | Energy (eV) | Primary Localization | Predicted Reactivity |

| HOMO | -6.8 | Pyrazole Ring (π-system) | Nucleophilic/Basic character; site for electrophilic attack |

| LUMO | -0.5 | C-Br (σ* anti-bonding orbital) | Electrophilic character at C10; site for nucleophilic attack |

| HOMO-LUMO Gap | 6.3 eV | - | Indicates high kinetic stability |

A Molecular Electrostatic Potential (MEP) surface map is a color-coded representation of the total electrostatic potential on the electron density surface of a molecule. researchgate.netnih.gov It provides a visual guide to the charge distribution, identifying electron-rich regions (sites for electrophilic attack) and electron-poor regions (sites for nucleophilic attack).

In an MEP map of this compound, distinct regions of varying potential would be observed:

Negative Potential (Red/Yellow): The most negative potential is expected to be localized around the sp²-hybridized nitrogen atom at the 2-position (N2) of the pyrazole ring. researchgate.net This high electron density makes N2 the most probable site for protonation and coordination to Lewis acids.

Positive Potential (Blue): A region of positive electrostatic potential, known as a σ-hole, is expected on the bromine atom along the axis of the C-Br bond. nih.gov This electron-deficient area makes the bromine atom a potential site for halogen bonding. The hydrogen atoms on the pyrazole ring and the pentyl chain will also exhibit moderately positive potential. The carbon atom attached to the bromine is also an electrophilic center.

Table 3: Predicted Molecular Electrostatic Potential (MEP) Values at Key Sites

| Molecular Site | Predicted MEP Value (kcal/mol) | Implication for Reactivity |

| Pyrazole N2 Atom | -25 to -35 | Strongest site for electrophilic attack and hydrogen bond acceptance |

| Bromine Atom (σ-hole) | +15 to +25 | Site for nucleophilic or halogen bonding interactions |

| Pyrazole Ring Hydrogens | +10 to +20 | Weakly acidic sites |

| Carbon C10 (attached to Br) | +5 to +15 | Site for nucleophilic substitution |

Reaction Mechanism Elucidation Through Computational Modeling

Computational modeling is instrumental in mapping out the energetic landscape of a chemical reaction, allowing for the detailed study of reaction mechanisms. This includes identifying intermediates, locating transition states, and calculating activation energies.

The primary synthetic route to this compound involves the N-alkylation of pyrazole with a 5-bromopentyl source, typically 1,5-dibromopentane (B145557). researchgate.net Computational modeling can be used to analyze the transition state of this Sₙ2 reaction.

By calculating the reaction energy profile, chemists can identify the structure of the transition state and its associated activation energy (the energy barrier that must be overcome for the reaction to proceed). wuxiapptec.com For the N-alkylation of pyrazole, the transition state would feature an elongated N-C bond being formed and a C-Br bond being broken simultaneously. The calculated activation energy provides a quantitative measure of the reaction's feasibility and rate. Comparing the activation energies for alkylation at the N1 versus the N2 position is crucial for understanding the reaction's regioselectivity. wuxiapptec.com

Table 4: Hypothetical Activation Energies for the Synthesis of this compound

| Reaction Pathway | Reactants | Transition State Description | Calculated Activation Energy (ΔG‡, kcal/mol) |

| N1-Alkylation | Pyrazole + 1,5-Dibromopentane | Sₙ2 attack from N1; elongated N-C and C-Br bonds | ~20.5 |

| N2-Alkylation | Pyrazole + 1,5-Dibromopentane | Sₙ2 attack from N2; sterically more hindered | ~23.0 |

Computational modeling excels at predicting the outcome of reactions where multiple products are possible. For pyrazole derivatives, a key challenge is controlling the regioselectivity of substitution.

Regioselectivity: The alkylation of an unsymmetrical pyrazole can lead to two different regioisomers. In the synthesis of the title compound from pyrazole itself, alkylation can occur at either N1 or N2. Computational studies consistently show that for sterically demanding alkylating agents, substitution at the N1 position is kinetically favored. researchgate.netacs.org This preference is attributed to the lower activation energy of the N1-alkylation pathway, as the transition state is less sterically crowded compared to the transition state for N2-alkylation. wuxiapptec.com Calculations of the activation barriers for both pathways can provide a predicted ratio of the N1 to N2 products, which often aligns well with experimental observations. researchgate.net

Stereoselectivity: The molecule this compound is achiral. However, computational modeling can predict stereoselectivity in its subsequent reactions. For example, if the terminal bromine undergoes a substitution reaction with a nucleophile that creates a new chiral center, computational analysis of the diastereomeric transition states could predict which stereoisomer would be the major product.

Molecular Dynamics (MD) Simulations for Conformational Space and Solvent Effects

Molecular dynamics (MD) simulations are powerful computational tools used to study the dynamic behavior of molecules over time. eurasianjournals.com By solving Newton's equations of motion for a system of atoms, MD simulations can provide detailed insights into the conformational landscape of a molecule and the influence of its surrounding environment, such as a solvent. eurasianjournals.comeurasianjournals.com For a molecule like this compound, which possesses a flexible alkyl chain, MD simulations are particularly valuable for exploring its accessible conformations and understanding how intermolecular forces govern its behavior in different media.

The conformational flexibility of this compound is primarily dictated by the rotation around the single bonds of the pentyl chain. The pyrazole ring itself is a rigid aromatic heterocycle. Therefore, the conformational space is largely defined by the dihedral angles along the C-C and C-N bonds of the bromopentyl substituent. These rotations give rise to a multitude of possible three-dimensional arrangements of the molecule, each with a corresponding potential energy. The most stable conformations, or conformers, will be those that minimize steric hindrance and torsional strain.

In a vacuum, the bromopentyl chain is likely to adopt an extended, anti-periplanar conformation to minimize steric clashes between adjacent methylene (B1212753) groups and between the bulky bromine atom and the pyrazole ring. However, in the presence of a solvent, the conformational preferences can be significantly altered. The solvent molecules interact with the solute, and these interactions can stabilize or destabilize certain conformations.

The nature of the solvent plays a crucial role in determining the conformational equilibrium. In non-polar solvents, intramolecular van der Waals interactions will be the dominant force, and the molecule may adopt a more compact, folded conformation to maximize these interactions. Conversely, in polar solvents, dipole-dipole interactions and hydrogen bonding between the solvent and the solute become significant. The pyrazole ring, with its two nitrogen atoms, can act as a hydrogen bond acceptor, while the bromine atom can also participate in halogen bonding. These interactions with polar solvent molecules can favor more extended conformations of the alkyl chain, as this would increase the solvent-accessible surface area of the polar moieties.

MD simulations can be employed to systematically explore the conformational space of this compound in various solvents. By analyzing the simulation trajectories, it is possible to identify the most populated conformational states and to quantify the energetic differences between them. This information is crucial for understanding the molecule's physical properties and its reactivity in different chemical environments.

The following data tables, while hypothetical, illustrate the type of information that can be obtained from MD simulations. They are based on the expected behavior of a flexible alkyl-substituted pyrazole in different solvent environments.

Table 1: Hypothetical Low-Energy Dihedral Angles for the Bromopentyl Chain of this compound in a Vacuum

| Dihedral Angle | Description | Predicted Value (degrees) |

| N1-C1'-C2'-C3' | Rotation around the N-C bond | 180 (anti) |

| C1'-C2'-C3'-C4' | Rotation around the C2'-C3' bond | 180 (anti) |

| C2'-C3'-C4'-C5' | Rotation around the C3'-C4' bond | 180 (anti) |

| C3'-C4'-C5'-Br | Rotation around the C4'-C5' bond | 180 (anti) |

Table 2: Hypothetical Solvent Effects on the Conformational Preferences of this compound

| Solvent | Dielectric Constant | Expected Dominant Conformation | Rationale |

| Hexane (B92381) | 1.88 | Folded/Globular | Maximization of intramolecular van der Waals forces in a non-polar environment. |

| Dichloromethane | 9.08 | Partially Extended | Moderate polarity allows for some extension to expose polar groups. |

| Methanol | 32.7 | Extended | Strong hydrogen bonding between the solvent and the pyrazole ring and bromine atom favors conformations that maximize solvent accessibility. |

| Water | 80.1 | Extended | The high polarity and strong hydrogen bonding capacity of water will strongly favor extended conformations to maximize solvation of the polar pyrazole and bromo moieties. |

It is important to note that these tables represent a simplified model. In reality, the conformational landscape will be a dynamic equilibrium of multiple interconverting conformers. MD simulations provide a means to map this complex energy surface and to understand how it is modulated by the solvent environment. Such computational studies are invaluable for predicting the behavior of this compound in various applications, from materials science to medicinal chemistry. researchgate.netnih.gov

Advanced Spectroscopic and Chromatographic Methodologies for the Structural and Purity Assessment of 1 5 Bromopentyl 1h Pyrazole

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful tool for determining the precise structure of 1-(5-bromopentyl)-1H-pyrazole in solution. By analyzing the chemical environment of ¹H and ¹³C nuclei, a complete structural map can be assembled.

¹H NMR Spectroscopy

In a ¹H NMR spectrum of this compound, distinct signals corresponding to each unique proton environment are expected. The pyrazole (B372694) ring protons typically appear in the aromatic region of the spectrum (δ 6.0-8.0 ppm). The H4 proton is expected to be a triplet, coupled to both H3 and H5 protons. The H3 and H5 protons would likely appear as doublets. researchgate.net The alkyl chain protons will resonate in the upfield region (δ 1.0-4.5 ppm). The methylene (B1212753) group attached to the pyrazole nitrogen (N-CH₂) is deshielded and would appear as a triplet, while the methylene group attached to the bromine atom (CH₂-Br) would be the most downfield of the alkyl signals due to the halogen's electron-withdrawing effect. The remaining three methylene groups in the pentyl chain would appear as overlapping multiplets.

Table 1: Predicted ¹H NMR Chemical Shifts and Splitting Patterns for this compound

| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity | Integration |

|---|---|---|---|

| H5 (Pyrazole) | ~7.6 | d (doublet) | 1H |

| H3 (Pyrazole) | ~7.5 | d (doublet) | 1H |

| H4 (Pyrazole) | ~6.3 | t (triplet) | 1H |

| N-CH₂ (a) | ~4.2 | t (triplet) | 2H |

| CH₂-Br (e) | ~3.4 | t (triplet) | 2H |

| N-CH₂-CH₂ (b) | ~2.0 | m (multiplet) | 2H |

| Br-CH₂-CH₂ (d) | ~1.9 | m (multiplet) | 2H |

| Central CH₂ (c) | ~1.5 | m (multiplet) | 2H |

¹³C NMR Spectroscopy

The ¹³C NMR spectrum provides information on the carbon skeleton. The three distinct carbon atoms of the pyrazole ring will have characteristic chemical shifts, typically in the range of δ 105-140 ppm. cdnsciencepub.comcdnsciencepub.com The five carbons of the pentyl chain will appear in the aliphatic region (δ 20-55 ppm), with the N-attached and Br-attached carbons being the most deshielded.

Table 2: Predicted ¹³C NMR Chemical Shifts for this compound

| Carbon Assignment | Predicted Chemical Shift (δ, ppm) |

|---|---|

| C5 (Pyrazole) | ~139 |

| C3 (Pyrazole) | ~130 |

| C4 (Pyrazole) | ~106 |

| N-CH₂ (a) | ~50 |

| CH₂-Br (e) | ~33 |

| N-CH₂-CH₂ (b) | ~30 |

| Br-CH₂-CH₂ (d) | ~32 |

| Central CH₂ (c) | ~25 |

2D NMR Techniques

Two-dimensional NMR experiments are crucial for unambiguous assignment.

COSY (Correlation Spectroscopy) would reveal proton-proton coupling networks, confirming the connectivity within the pyrazole ring and along the pentyl chain.

HSQC (Heteronuclear Single Quantum Coherence) would correlate each proton with its directly attached carbon, allowing for definitive assignment of the ¹³C spectrum.

HMBC (Heteronuclear Multiple Bond Correlation) would show correlations between protons and carbons over two to three bonds, confirming the attachment of the pentyl chain to the N1 position of the pyrazole ring.

NOESY (Nuclear Overhauser Effect Spectroscopy) could provide through-space correlations, for instance, between the N-CH₂ protons of the pentyl chain and the H5 proton of the pyrazole ring, further confirming the regiochemistry of the substitution.

Mass Spectrometry (MS) for Molecular Formula Confirmation and Fragmentation Pattern Analysis

Mass spectrometry is used to determine the molecular weight and confirm the elemental composition of this compound. High-resolution mass spectrometry (HRMS) can provide a highly accurate mass measurement, allowing for the unequivocal determination of the molecular formula (C₈H₁₃BrN₂).

A key feature in the mass spectrum of this compound would be the isotopic signature of bromine. Bromine has two naturally occurring isotopes, ⁷⁹Br and ⁸¹Br, in nearly a 1:1 ratio. youtube.comlibretexts.org This results in the molecular ion appearing as a pair of peaks of almost equal intensity, separated by two mass units (M⁺ and M+2).

The fragmentation pattern provides additional structural information. Common fragmentation pathways for N-alkylpyrazoles include cleavage of the alkyl chain. openresearchlibrary.orgresearchgate.net For this compound, characteristic fragmentation would involve:

Loss of a bromine radical (•Br) , leading to a prominent cation.

Alpha-cleavage of the C-C bond adjacent to the pyrazole nitrogen.

Cleavage of the pyrazole ring , often involving the loss of HCN or N₂. openresearchlibrary.orgresearchgate.net

Fragmentation of the pentyl chain at various points. whitman.edu

Table 3: Predicted Key Fragments in the Mass Spectrum of this compound

| m/z (for ⁷⁹Br) | m/z (for ⁸¹Br) | Identity of Fragment |

|---|---|---|

| 232 | 234 | [M]⁺ (Molecular Ion) |

| 153 | 153 | [M - Br]⁺ |

| 81 | 81 | [C₅H₅N₂]⁺ (Pyrazole-CH₂) |

| 68 | 68 | [C₃H₄N₂]⁺ (Pyrazole ring) |

Vibrational Spectroscopy (Infrared and Raman) for Functional Group Identification and Bond Characterization

Vibrational spectroscopy, including Infrared (IR) and Raman techniques, is used to identify the functional groups present in the molecule by probing their vibrational modes.

Infrared (IR) Spectroscopy

The IR spectrum of this compound would display characteristic absorption bands. Aromatic C-H stretching from the pyrazole ring is expected just above 3000 cm⁻¹, while aliphatic C-H stretching from the pentyl chain will appear just below 3000 cm⁻¹. missouri.edu The C=C and C=N stretching vibrations of the pyrazole ring typically produce a series of absorptions in the 1400-1600 cm⁻¹ region. A key absorption for this molecule would be the C-Br stretch, which is expected to appear in the lower frequency "fingerprint" region, typically between 515 and 690 cm⁻¹. orgchemboulder.comorgchemboulder.com

Table 4: Predicted Major IR Absorption Bands for this compound

| Frequency Range (cm⁻¹) | Vibration Type | Functional Group |

|---|---|---|

| 3100 - 3150 | C-H Stretch | Pyrazole Ring (sp² C-H) |

| 2850 - 2960 | C-H Stretch | Pentyl Chain (sp³ C-H) |

| 1400 - 1600 | C=C and C=N Stretch | Pyrazole Ring |

| 1450 - 1470 | CH₂ Bend (Scissoring) | Pentyl Chain |

| 515 - 690 | C-Br Stretch | Bromoalkane |

Raman Spectroscopy

Raman spectroscopy would provide complementary data. The symmetric vibrations of the pyrazole ring, which may be weak in the IR spectrum, often produce strong signals in the Raman spectrum. This can be particularly useful for confirming the integrity of the heterocyclic ring structure.

X-ray Crystallography for Definitive Solid-State Structure Determination

Should this compound be obtained as a crystalline solid of suitable quality, single-crystal X-ray crystallography would offer the most definitive structural proof. This technique provides a three-dimensional map of electron density in the crystal, allowing for the precise determination of:

Atomic coordinates , confirming the connectivity and regiochemistry.

Bond lengths, bond angles, and torsion angles with very high precision.

The conformation of the pentyl chain in the solid state.

Intermolecular interactions , such as van der Waals forces or potential weak hydrogen bonds, which dictate how the molecules pack in the crystal lattice.

While no public crystal structure for this specific compound is available, the technique remains the gold standard for unambiguous solid-state structural determination of a molecule or its derivatives.

Chromatographic Techniques for Separation, Purity Assessment, and Isomer Analysis

Chromatographic methods are essential for separating the target compound from any starting materials, byproducts, or impurities, and for quantifying its purity.

Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is an ideal technique for analyzing the purity of volatile compounds like this compound. acs.org In a GC analysis, a pure sample would elute as a single major peak at a characteristic retention time. The coupling with a mass spectrometer allows for the immediate identification of that peak by comparing its mass spectrum with the expected fragmentation pattern, thus simultaneously confirming both purity and identity. Any minor peaks would represent volatile impurities.

High-Performance Liquid Chromatography (HPLC)

HPLC is a versatile and widely used technique for purity assessment of non-volatile or thermally sensitive compounds. researchgate.netnih.gov For this compound, a reverse-phase method (RP-HPLC) would likely be employed, using a nonpolar stationary phase (e.g., C18) and a polar mobile phase (e.g., a gradient of water and acetonitrile). The compound would be detected using a UV detector, leveraging the UV absorbance of the pyrazole ring. The purity is calculated by integrating the area of the product peak and comparing it to the total area of all observed peaks. This method is highly effective for detecting non-volatile impurities that would not be observed by GC.

Table 5: Representative HPLC Purity Analysis Data

| Peak No. | Retention Time (min) | Area | Area % | Identity |

|---|---|---|---|---|

| 1 | 2.54 | 15230 | 0.35 | Impurity A |

| 2 | 8.12 | 4320580 | 99.51 | This compound |

| 3 | 9.45 | 6110 | 0.14 | Impurity B |

Future Directions and Emerging Research Avenues for 1 5 Bromopentyl 1h Pyrazole

Integration into Continuous Flow Chemistry Protocols for Scalable Synthesis

The paradigm of chemical manufacturing is progressively shifting from traditional batch processing to continuous flow chemistry. This move is underpinned by the numerous advantages offered by flow synthesis, including superior heat and mass transfer, enhanced safety profiles, and the potential for seamless scalability. nih.govresearchgate.netazolifesciences.com The application of flow chemistry to the synthesis of pyrazole (B372694) derivatives has already demonstrated significant improvements in efficiency and production capacity. mdpi.com

For 1-(5-Bromopentyl)-1H-pyrazole, the adoption of continuous flow protocols could revolutionize its production. Key research thrusts in this area will likely involve the development of telescoped or multistep flow syntheses that combine several reaction stages into a single, uninterrupted process. rsc.org This approach not only streamlines the manufacturing process but also minimizes waste and the need for intermediate purification steps. The inherent safety of flow reactors, which handle only small volumes of reactants at any given time, makes the technology particularly suitable for reactions that are highly exothermic or involve hazardous reagents. azolifesciences.com Future investigations will aim to optimize parameters such as reactor design, catalyst immobilization, and real-time reaction monitoring to establish a robust and economically viable continuous synthesis of this compound.

Table 1: Comparison of Batch vs. Potential Flow Synthesis for Pyrazole Derivatives

| Parameter | Conventional Batch Synthesis | Continuous Flow Synthesis |

|---|---|---|

| Reaction Time | Often requires several hours to days mdpi.com | Can be reduced to minutes mdpi.com |

| Scalability | Challenging, often requires re-optimization | Readily scalable by extending run time mdpi.com |

| Safety | Higher risk with large volumes of reagents | Inherently safer with small reaction volumes researchgate.net |

| Process Control | Difficult to maintain precise control | Excellent control over temperature, pressure, and mixing researchgate.net |

| Energy Efficiency | Can be energy-intensive | Generally more energy-efficient |

Exploration of Novel Catalytic Systems for Efficient Functionalization

The functionalization of the pyrazole core is a cornerstone of its utility, allowing for the fine-tuning of its chemical and physical properties. Transition-metal-catalyzed C-H functionalization has emerged as a particularly powerful strategy, enabling the direct modification of the pyrazole ring without the need for pre-installed activating groups. rsc.orgacs.org This atom-economical approach opens up new avenues for creating diverse libraries of pyrazole derivatives.

In the context of this compound, the exploration of novel catalytic systems is a fertile ground for research. The development of catalysts that can selectively target specific C-H bonds on the pyrazole ring would provide unprecedented control over the introduction of new functional groups. researchgate.net Moreover, the synergy between the pyrazole's directing group capabilities and the reactivity of the bromopentyl chain could be exploited to orchestrate complex, site-selective transformations. Future research will likely focus on the design of catalysts based on earth-abundant metals, as well as the application of photoredox and electrocatalysis to drive novel functionalization reactions under mild and sustainable conditions.

Potential Applications in Materials Science

The unique electronic and coordination properties of the pyrazole moiety make it an attractive building block for advanced materials. nbinno.com Pyrazole derivatives have been successfully incorporated into metal-organic frameworks (MOFs), polymers, and functional dyes. nbinno.comglobalresearchonline.net The bifunctional nature of this compound, featuring a metal-coordinating pyrazole ring and a polymerizable/graftable bromopentyl tail, makes it a particularly versatile precursor for materials synthesis.

Future research in this domain will likely explore the use of this compound as a monomer in the creation of novel polymers. These polymers could exhibit interesting properties for applications in areas such as gas separation, sensing, or as matrices for controlled drug release. The compound could also serve as a key organic linker in the design of new MOFs with tailored pore sizes and chemical functionalities for applications in catalysis and gas storage. Furthermore, the electronic properties of pyrazole-containing materials are being investigated for their potential use in organic electronics, such as in organic light-emitting diodes (OLEDs) and solar cells. nbinno.com

Table 2: Potential Material Science Applications for this compound Derivatives

| Material Class | Potential Application | Key Feature of Pyrazole Moiety |

|---|---|---|

| Polymers | Advanced coatings, membranes, drug delivery systems | Tunable polarity, thermal stability, and functional handles for cross-linking. |

| Metal-Organic Frameworks (MOFs) | Gas storage, catalysis, chemical separations | Strong and directional coordination to metal centers, creating robust and porous structures. nbinno.com |

| Organic Electronics | Organic Light-Emitting Diodes (OLEDs), sensors | Favorable electronic properties that can be tuned through substitution. nbinno.com |

| Corrosion Inhibitors | Protection of metals in acidic environments | Ability to form a protective film on metal surfaces. globalresearchonline.net |

Development of Chemo- and Regioselective Transformations for Complex Chemical Architectures

The construction of complex molecular architectures with high precision is a central goal of modern organic synthesis. The development of chemo- and regioselective reactions is paramount to achieving this goal. For a molecule like this compound, which possesses multiple reactive sites, the ability to selectively functionalize one site in the presence of others is crucial for its use as a versatile synthetic intermediate.

Future research will focus on developing a suite of orthogonal synthetic methods that allow for the independent manipulation of the pyrazole ring and the bromopentyl chain. This could involve the use of protecting groups, the careful choice of reaction conditions, or the application of catalysts with high substrate specificity. For instance, regioselective C-H functionalization of the pyrazole ring could be achieved while leaving the bromo-group intact for subsequent cross-coupling reactions. nih.gov Conversely, the bromine could be transformed into a variety of other functional groups via nucleophilic substitution or organometallic chemistry, without disturbing the pyrazole core. The development of such selective transformations will greatly expand the synthetic utility of this compound, enabling its incorporation into a wide array of complex and biologically active molecules. urfu.rumdpi.com

Q & A

Q. What are the recommended synthetic routes for 1-(5-Bromopentyl)-1H-pyrazole, and how do reaction conditions influence yield and purity?

The synthesis typically involves cyclization and alkylation strategies. For example, cyclization of hydrazine derivatives with ketones or aldehydes can form the pyrazole core, followed by bromopentyl group introduction via nucleophilic substitution. Key steps include using phosphorus oxychloride (POCl₃) for cyclization at 120°C to generate intermediates, as demonstrated in pyrazole-carboxylate synthesis . Optimizing solvent polarity (e.g., DMF vs. THF) and stoichiometry of bromopentyl reagents can mitigate side reactions like over-alkylation .